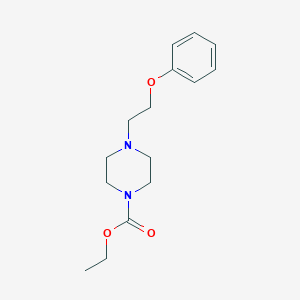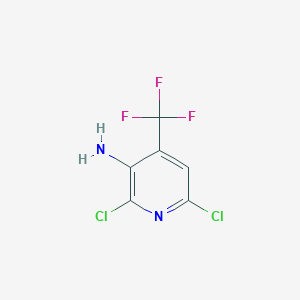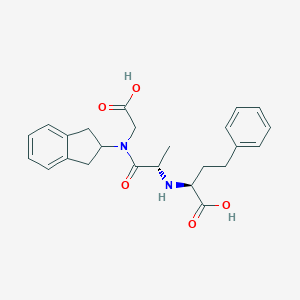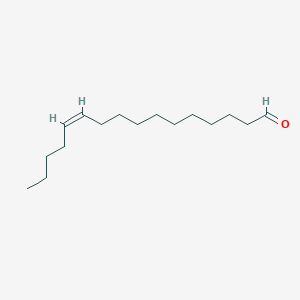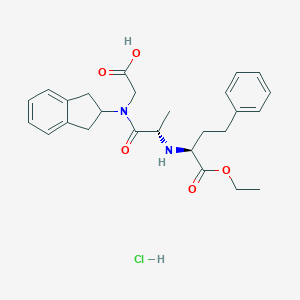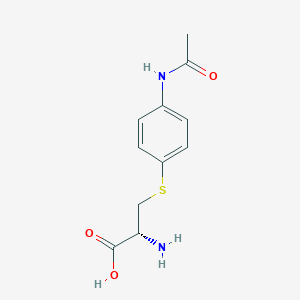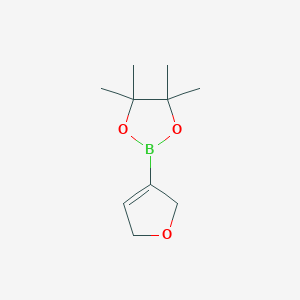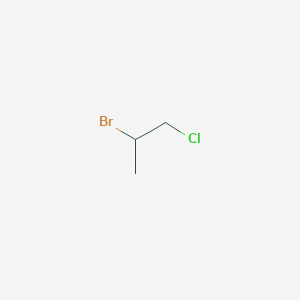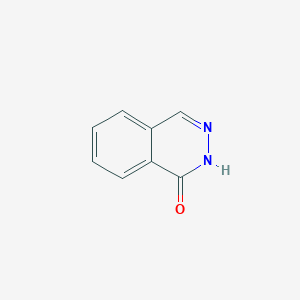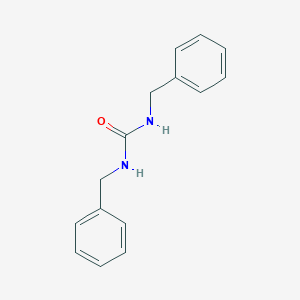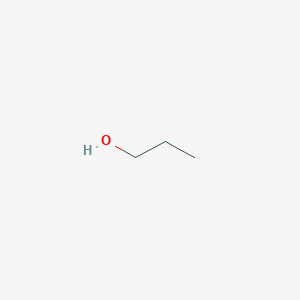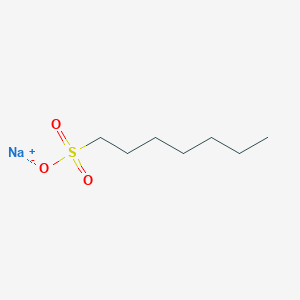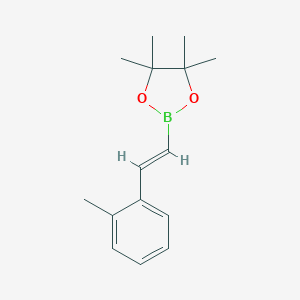
(E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane
説明
(E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane, often abbreviated as TMD, is an organic compound of the boron family with a wide range of uses in scientific research. It is an important reagent in organic synthesis, particularly in the syntheses of polymers, and it has been used in a variety of different applications, including as a catalyst, a cross-linking agent, and a polymerization initiator. TMD has also been used in the production of polymeric materials, such as polystyrene, polyurethane, and polyethylene. In addition, TMD has been studied for its potential applications in biochemistry and physiology, including its ability to interact with proteins and other biomolecules.
科学的研究の応用
Photochromic Optical Fibre Applications
This compound is used in the creation of photochromic optical fibres for VIS spectrum range applications . The reversible photochromic effect of PMMA specimen and fibre has been checked using Nd-YAG (355 nm) laser . The photodimerisation process leads to switching into the coloured form and wide absorption band below 670 nm was observed . This can be applied for numerous applications in optoelectronics devices .
Optoelectronic Devices
The photoswitching compounds are especially attractive for sensors, switches, storing and processing of data, photochromic holograms, controlled optical attenuators, and safety components in optoelectronic devices . Trans–cis isomerisation can be used for new electronic devices constructions .
Low-Level Laser and LED Therapy Applications
The photochromic effect gives an opportunity to low-level laser and LED therapy applications .
Plastic Scintillation Microspheres
This compound is used in the preparation of plastic scintillation microspheres . These are micron-sized plastic scintillators, and it is an organic scintillation material with good application prospects in the field of radioactivity analysis .
Radioactivity Measurement
Plastic scintillation microsphere (PSm) has emerged, which has the potential to be a substitute for liquid scintillation cocktails . PSm is a new type of micron-sized plastic scintillator, with a particle size usually in tens to hundreds of microns .
Innovative and Prospective Applications
PSm also has many innovative and prospective applications, including the extractive scintillation resin , proximity scintillation analysis , and continuous online measurement of radioactivity in fluids .
作用機序
Target of Action
Similar compounds have been studied for their inhibitory activities against hiv-1 reverse transcriptase .
Mode of Action
It’s worth noting that compounds with similar structures have shown inhibitory activities against hiv-1 reverse transcriptase . This suggests that (E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane might interact with its targets in a similar manner, potentially leading to changes in the activity of the target proteins.
Biochemical Pathways
Given the potential target of similar compounds, it could be hypothesized that this compound may affect pathways related to viral replication or other processes involving reverse transcriptase .
Result of Action
If it does indeed act on reverse transcriptase as suggested by the activity of similar compounds , it could potentially inhibit the replication of viruses such as HIV-1.
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO2/c1-12-8-6-7-9-13(12)10-11-16-17-14(2,3)15(4,5)18-16/h6-11H,1-5H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEMUFCPAKBVKQ-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630467 | |
| Record name | 4,4,5,5-Tetramethyl-2-[(E)-2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane | |
CAS RN |
1294009-26-9 | |
| Record name | 4,4,5,5-Tetramethyl-2-[(1E)-2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1294009-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-[(E)-2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



